3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a 3-chlorobenzyl group at the 3-position. Its structure-activity relationship (SAR) highlights the importance of substituents in modulating enzyme inhibition and pharmacological properties .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-3-1-2-10(8-11)9-18-12(19)14(17-13(18)20)4-6-16-7-5-14/h1-3,8,16H,4-7,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBCMIUTDXPYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro compounds. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₆ClN₃O₂
- Molecular Weight : 293.75 g/mol
- CAS Number : 1226053-41-3
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study focusing on triazole derivatives demonstrated that these compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives with modifications in the phenyl ring showed enhanced activity against MCF-7 breast cancer cells with IC₅₀ values ranging from 10 to 20 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Cardioprotective Effects
In cardiology research, derivatives based on the triazaspiro scaffold have been identified as potential mitochondrial permeability transition pore (mPTP) inhibitors. These inhibitors can mitigate myocardial cell death during reperfusion injury in myocardial infarction models. The SAR studies suggest that modifications at specific positions on the triazole ring enhance cardioprotective effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increases lipophilicity and biological activity |
| Variations in phenyl groups | Alters binding affinity and selectivity for targets |
Case Studies
- Anticancer Study : A recent study synthesized a series of triazaspiro compounds and assessed their cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC₅₀ of 12 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
- Antimicrobial Evaluation : Another study tested the compound against a panel of bacteria and fungi, revealing significant inhibition zones comparable to standard antibiotics like ampicillin and ketoconazole .
Comparison with Similar Compounds
Key Research Findings
SAR Insights : The 3-chlorophenylmethyl group in the target compound likely mimics the chelating role of pyridine/imidazole in analogues like 11 and 14, suggesting similar binding modes to PHD2’s Fe(II) center .
Antimicrobial Potential: While untested, structural parallels to TTDD suggest possible biocidal applications if chlorinated .
Synthetic Flexibility : The core structure allows diverse substitutions (e.g., bromo, fluoro, boronate), enabling optimization for selectivity and potency .
Q & A
Q. How can researchers optimize the synthesis of 3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step reaction monitoring with strict control of:
- Temperature : Maintain 40–60°C during cyclization to prevent side reactions (e.g., ring-opening).
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Use palladium on carbon (Pd/C) for hydrogenation steps to reduce nitro or carbonyl intermediates .
Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, validated via TLC .
Q. What techniques are critical for characterizing the spirocyclic structure of this compound?
- Methodological Answer : Combine X-ray crystallography (monoclinic P21/c space group, a=6.1722 Å, b=17.4561 Å) to resolve the spirocyclic core with 2D NMR (¹H-¹³C HSQC and HMBC) to map substituent connectivity. For example, the chlorophenylmethyl group’s chemical shift appears at δ 127.78 ppm in ¹³C NMR .
Q. How should researchers assess the purity of this compound post-synthesis?
- Methodological Answer : Utilize HPLC-MS with a Chromolith® RP-18e column (flow rate: 1.0 mL/min, UV detection at 254 nm) to quantify impurities. Validate purity ≥98% via calibration against reference standards . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. What strategies mitigate side reactions during functional group modifications (e.g., sulfonation or acylation)?
- Methodological Answer :
- Protecting groups : Temporarily shield reactive amines with tert-butoxycarbonyl (Boc) groups during sulfonyl chloride reactions .
- pH control : Conduct acylation at pH 7–8 (buffered with NaHCO₃) to minimize hydrolysis of activated esters .
Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) and n-octanol, quantified via UV-Vis spectroscopy .
- logP : Measure partition coefficients via HPLC retention time correlation with reference compounds .
Advanced Research Questions
Q. How can molecular modeling elucidate the relationship between conformational flexibility and bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze energy-minimized conformers. Molecular dynamics (MD) simulations (100 ns, explicit solvent) reveal steric hindrance from the chlorophenyl group, which may restrict binding to hydrophobic enzyme pockets . Compare with analogues (e.g., trifluoromethyl derivatives) to validate SAR trends .
Q. How should contradictory bioactivity data across derivatives (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent effects (electronic, steric) with activity. For example, electron-withdrawing groups (e.g., -CF₃) may enhance enzyme inhibition but reduce membrane permeability . Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What role does the spirocyclic framework play in metabolic stability?
- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to compare degradation rates with non-spiro analogues. The rigid spiro structure reduces CYP450-mediated oxidation, confirmed via LC-MS metabolite profiling .
Q. How can machine learning accelerate the design of derivatives with improved pharmacokinetics?
- Methodological Answer : Train generative adversarial networks (GANs) on ChEMBL data to propose derivatives with optimized logD and PSA. Reinforcement learning rewards candidates predicted to inhibit target enzymes (e.g., kinases) while avoiding hERG channel binding . Prioritize synthesis for compounds with QSAR-predicted IC₅₀ < 100 nM.
Q. What experimental approaches validate the environmental fate of this compound (e.g., biodegradation)?
- Methodological Answer :
Use OECD 301F respirometry to measure aerobic biodegradation in activated sludge. Quantify parent compound and metabolites via LC-MS/MS. For photodegradation, expose to UV light (λ = 254 nm) in aqueous solution and monitor half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
